Zinc antimonide

Catalog No.
S1505240
CAS No.
12039-35-9
M.F
ZnSb
SbZn
M. Wt
187.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc antimonide

CAS Number

12039-35-9

Product Name

Zinc antimonide

IUPAC Name

antimony;zinc

Molecular Formula

ZnSb
SbZn

Molecular Weight

187.1 g/mol

InChI

InChI=1S/Sb.Zn

InChI Key

CZJCMXPZSYNVLP-UHFFFAOYSA-N

SMILES

[Zn].[Sb]

Canonical SMILES

[Zn].[Sb]
  • Mid-infrared optoelectronic devices: ZnSb exhibits high detectivity and tunable bandgap in the mid-infrared range (3-5 micrometers) []. This makes it suitable for developing infrared detectors, used in applications like night vision and thermal imaging.
  • Thermoelectric devices: ZnSb possesses good thermoelectric properties, allowing it to convert heat into electricity and vice versa []. This characteristic holds potential for developing thermoelectric generators and coolers for energy harvesting and temperature regulation.
  • Quantum cascade lasers: Research is ongoing to explore ZnSb in developing quantum cascade lasers, which operate based on intersubband transitions within the material's conduction band []. These lasers hold promise for applications in spectroscopy, sensing, and free-space communication.

Additional research areas include exploring ZnSb for spintronic devices, which utilize electron spin for information processing, and investigating its potential in photovoltaics for solar energy conversion.

Other Research Applications

Beyond its role in semiconductors, ZnSb is also being investigated for other scientific research applications:

  • Lithium-ion battery anodes: Studies suggest that ZnSb can be a viable anode material for lithium-ion batteries due to its high capacity and good cycling performance [].
  • Hydrogen storage: Research is exploring the potential of ZnSb for storing hydrogen, a clean energy carrier, through a reversible absorption process [].

Zinc antimonide is an inorganic compound with the chemical formula ZnSb\text{ZnSb}. It is classified as a semiconducting intermetallic compound, characterized by its gray solid form. Zinc antimonide is notable for its unique properties that lie between those of an alloy and a salt, making it a valuable material in various technological applications. It can exist in multiple stoichiometric forms, including Zn3Sb2\text{Zn}_3\text{Sb}_2 and Zn4Sb3\text{Zn}_4\text{Sb}_3, and has been historically significant in thermoelectric applications since the 19th century .

Zinc antimonide is generally considered to be a low-hazard material. However, it's important to follow basic laboratory safety protocols when handling it, as some studies suggest potential for mild skin irritation []. Inhalation of dust particles should also be avoided.

Zinc antimonide exhibits interesting chemical behavior. One notable reaction is its interaction with water, which leads to the formation of stibine, a toxic gas:

ZnSb+H2OZn OH 2+SbH3\text{ZnSb}+\text{H}_2\text{O}\rightarrow \text{Zn OH }_2+\text{SbH}_3

Additionally, zinc antimonide can act as a reducing agent in various

Zinc antimonide can be synthesized through several methods:

  • Thermal Reduction: This method involves heating zinc and antimony together at elevated temperatures to promote the formation of zinc antimonide.
  • Chemical Synthesis: A novel one-pot chemical synthesis method has been developed where zinc and antimony precursors are sequentially reduced to form nanoparticles of zinc antimonide .
  • Electrochemical Deposition: This technique allows for the deposition of zinc antimonide onto substrates, which can be useful for creating thin films for electronic applications .

Zinc antimonide has a variety of applications due to its semiconducting properties:

  • Thermoelectric Devices: It is widely used in thermoelectric generators and coolers due to its ability to convert temperature differences into electrical energy.
  • Infrared Detectors: The material is employed in infrared detection technologies, enhancing imaging systems.
  • Magnetoresistive Devices: Its unique electronic properties make it suitable for use in devices that exploit magnetoresistance .

Studies have focused on the interaction of zinc antimonide with other materials and its electrochemical behavior. For instance, small additions of antimony to zinc have been shown to improve the performance of batteries by enhancing charge efficiency and reducing hydrogen evolution during electrochemical processes . Furthermore, investigations into the structural and electronic properties of zinc antimonide reveal insights into its potential for use in advanced materials .

Zinc antimonide shares similarities with other intermetallic compounds but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

CompoundKey CharacteristicsUnique Features
Indium AntimonideSemiconducting; used in infrared detectorsHigher electron mobility than zinc antimonide
Gallium AntimonideUsed in high-efficiency solar cellsBetter thermoelectric performance
Aluminium AntimonideExhibits semiconductor behaviorLower thermal conductivity compared to zinc antimonide
Bismuth TellurideWidely used for thermoelectric applicationsSuperior thermoelectric efficiency

Zinc antimonide's unique bandgap of approximately 0.56 eV makes it particularly effective for specific thermoelectric applications where moderate temperatures are involved .

Direct Synthesis via Spark Plasma Sintering

Spark plasma sintering represents a revolutionary approach for the direct synthesis and consolidation of zinc antimonide materials, offering significant advantages over conventional synthesis methods [3] [22]. This technique enables the production of dense, homogeneous zinc antimonide pellets through the application of high-intensity, low-voltage pulsed electric current combined with uniaxial pressure and elevated temperatures [3]. The process allows for heating rates up to 1000 degrees Celsius per minute, substantially reducing processing times compared to traditional solid-state reactions [3].

The spark plasma sintering process for zinc antimonide synthesis typically operates within a temperature range of 400 to 500 degrees Celsius under applied pressures ranging from 50 to 150 megapascals [22] [35]. Research has demonstrated that these conditions enable the direct formation of phase-pure zinc antimonide pellets from elemental zinc and antimony powders within remarkably short time periods of 5 to 30 minutes [22] [35]. The rapid heating and cooling rates, combined with the applied uniaxial pressure, result in fast consolidation at temperatures significantly lower than those required for conventional sintering processes [3].

A critical challenge identified in spark plasma sintering synthesis is the occurrence of compositional gradients within the consolidated pellets [22]. These gradients develop along the axis of applied pressure and current, primarily due to zinc migration during the sintering process [22]. The migration phenomenon results from the high mobility of zinc atoms under the combined influence of electric current and thermal gradients [22]. To address this issue, researchers have developed compensation strategies involving the addition of extra zinc foil layers to counteract the zinc loss during processing [22].

The optimization of spark plasma sintering parameters has been extensively studied to achieve homogeneous phase-pure zinc antimonide materials [35]. Key parameters include sintering temperature, applied pressure, heating rate, and dwell time [35]. Synchrotron powder X-ray diffraction analysis and spatially resolved Seebeck coefficient mapping have been employed to characterize the homogeneity of synthesized pellets [35]. These studies have revealed that zinc antimonide may not behave as a strict line phase, as commonly depicted in binary zinc-antimony phase diagrams, but rather exhibits a range of stoichiometric compositions [35].

Synthesis ParameterOptimal RangeEffect on Product Quality
Temperature400-500°CControls phase formation and densification
Pressure50-150 MPaEnhances particle contact and reduces porosity
Heating Rate50-100°C/minMinimizes thermal gradients
Dwell Time5-30 minutesEnsures complete reaction
AtmosphereVacuum/ArgonPrevents oxidation and decomposition

Mechanochemical Processing Routes

Mechanochemical synthesis through high-energy ball milling has emerged as an effective alternative method for producing nanostructured zinc antimonide materials [4] [16] [25]. This approach utilizes mechanical energy to induce chemical reactions between elemental precursors at relatively low temperatures, often at room temperature or slightly elevated conditions [4]. The mechanochemical process offers unique advantages including the ability to produce metastable phases, enhanced reactivity due to increased surface area, and the formation of nanocrystalline products with controlled particle sizes [4].

The mechanochemical synthesis of zinc antimonide typically involves the high-energy milling of elemental zinc and antimony powders under controlled atmospheric conditions [16]. Ball milling parameters significantly influence the final product characteristics, including milling speed, ball-to-powder ratio, milling time, and atmospheric environment [16]. Research has demonstrated that milling times ranging from 8 to 35 hours are typically required to achieve complete reaction and formation of zinc antimonide phase [16].

During the mechanochemical process, the high-energy impacts between milling media and powder particles create localized hot spots with temperatures sufficient to initiate chemical reactions [4]. These hot spots facilitate the formation of zinc antimonide through solid-state diffusion mechanisms enhanced by the mechanical activation of the precursor materials [4]. The process results in significant grain refinement, with typical particle sizes ranging from 10 to 50 nanometers [16] [17].

One significant advantage of mechanochemical synthesis is the ability to control the final microstructure and phase composition through careful optimization of processing parameters [16]. Studies have shown that the small particle size and high temperatures generated during ball milling can result in partial melting of the zinc antimonide phase, leading to unique microstructural features [16]. The mechanochemical approach also enables the incorporation of dopants and the formation of composite materials with enhanced thermoelectric properties [16].

The mechanochemical route has been successfully employed to synthesize zinc antimonide nanocomposites with improved performance characteristics [16]. For example, germanium-doped zinc antimonide composites have been produced through mechanochemical processing, resulting in materials with enhanced thermoelectric figure of merit values [16]. The process involves initial melting and reaction of the constituent elements, followed by ball milling and subsequent hot pressing to achieve dense, nanostructured composites [16].

Processing ParameterTypical RangeImpact on Product
Milling Speed200-400 rpmControls reaction kinetics
Ball-to-Powder Ratio10:1 to 20:1Affects energy transfer efficiency
Milling Time8-35 hoursDetermines reaction completion
AtmosphereAir/Argon/VacuumPrevents oxidation
TemperatureRoom temp to 300°CInfluences phase formation

Phase Diagram Revisions and Non-Stoichiometric Behavior

High-Temperature Diffraction Studies of Zinc-Antimony System

Recent high-temperature diffraction investigations have provided crucial insights into the thermal behavior and phase relationships within the zinc-antimony binary system [10] [18]. These studies have led to significant revisions of the previously established phase diagram, revealing the existence of multiple phases with distinct stability temperature ranges and compositional variations [10] [18]. The updated phase diagram incorporates detailed information about phase transformation temperatures, compositional limits, and the non-stoichiometric nature of zinc antimonide compounds [18].

High-temperature X-ray diffraction studies have revealed that the zinc-antimony system contains four primary binary phases: zinc antimonide (Zn₁₋δSb), zinc-rich antimonide (Zn₁₃₋δSb₁₀), and two additional phases (Zn₉₋δSb₇ and Zn₃₋δSb₂) that are stable only at elevated temperatures [10] [18]. All phases exhibit slight zinc deficiency relative to their stoichiometric compositions, which is consistent with their p-type charge transport properties [18]. The non-stoichiometric behavior arises from deficiencies in the main zinc sites and partial zinc occupancy of interstitial sites [18].

The zinc antimonide phase (ZnSb) demonstrates remarkable thermal stability over the temperature range of 25 to 850 degrees Celsius [18] [32]. In contrast, the zinc-rich phase Zn₁₃₋δSb₁₀, commonly referred to as Zn₄Sb₃, exhibits stability up to its decomposition temperature of 515 degrees Celsius [18]. At approximately 412 degrees Celsius, this phase may incorporate additional zinc if elemental zinc is present in the system [18]. The high-temperature phases Zn₉₋δSb₇ and Zn₃₋δSb₂ form only above specific temperature thresholds and decompose upon cooling [18].

Detailed elemental analysis and diffraction studies have established precise compositional ranges for each phase [18]. The zinc antimonide phase exhibits a zinc deficiency parameter δ ranging from 0.01 to 0.03, corresponding to compositions of Zn₀.₉₇₋₀.₉₉Sb [18]. This non-stoichiometry has significant implications for the electronic and thermal transport properties of the material [18]. The studies have also revealed that phase-pure Zn₁₃₋δSb₁₀ samples can be obtained from the stoichiometric Zn₁₃Sb₁₀ loading composition, eliminating the previous requirement for zinc-rich compositions such as Zn₄Sb₃ [18].

Temperature-dependent structural evolution has been monitored using in situ high-temperature diffraction techniques [6] [31]. These investigations have revealed complex phase transformation sequences during thermal cycling, including the formation and disappearance of intermediate phases [6] [31]. The structural evolution involves changes in unit cell parameters, atomic displacement factors, and site occupancies as functions of temperature [6] [31].

PhaseComposition RangeStability Temperature (°C)Decomposition Temperature (°C)
ZnSbZn₀.₉₇₋₀.₉₉Sb25-850>850
Zn₁₃₋δSb₁₀Zn₁₂.₅₋₁₂.₉Sb₁₀25-515515
Zn₉₋δSb₇Variable>400<600
Zn₃₋δSb₂Variable>500<700

Metastable Phase Suppression Strategies

The formation of metastable intermediate phases during zinc antimonide synthesis represents a significant challenge that affects material quality and performance [29] [30] [31]. These intermediate phases, including modified β-Zn₈Sb₇ and other transient structures, can compromise the thermoelectric properties and long-term stability of zinc antimonide materials [29] [30] [31]. Consequently, the development of effective suppression strategies has become a critical area of research [29].

Controlled annealing protocols have been identified as effective methods for suppressing metastable phase formation [29] [30]. Research has demonstrated that nickel oxide doping of zinc antimonide films enables direct crystallization into the stable zinc antimonide phase at temperatures above 320 degrees Celsius, effectively bypassing the formation of metastable intermediate phases [29]. This single-step crystallization process results in resistance ratios approximately five orders of magnitude larger than those observed in undoped materials [29].

The mechanism of metastable phase suppression through doping involves the creation of additional nucleation sites and the modification of crystallization kinetics [29]. Nickel oxide particles dispersed within the zinc antimonide matrix provide heterogeneous nucleation centers that promote the direct formation of the stable phase [29]. This approach increases the crystallization temperature from 260 to 275 degrees Celsius and improves the data retention temperature from 201.7 to 217.3 degrees Celsius [29].

Thermal processing optimization represents another crucial strategy for metastable phase suppression [30] [31]. In situ X-ray diffraction studies have revealed that the formation of intermediate phases is highly dependent on the antimony content and annealing temperature [30] [31]. Within specific antimony concentration ranges (42-55 atomic percent), intermediate phases form accompanied by antimony impurity phases [30] [31]. Lower antimony content leads to reduced impurity formation and enhanced stability of the desired phase [30] [31].

The structural evolution during annealing involves a complex sequence of phase transformations [30] [31]. As-deposited amorphous zinc-antimony films undergo structural evolution from the amorphous phase to intermediate crystalline phases and finally to the stable zinc antimonide phase during heat treatment up to 573 Kelvin [30] [31]. Pair distribution function analysis has revealed that the amorphous phase contains local ordered units of distorted ZnSb₄ tetrahedra, and annealing leads to long-range ordering of these units to form intermediate phases [30] [31].

Composition control strategies have proven effective in preventing metastable phase formation [31]. Research has shown that maintaining specific zinc-to-antimony ratios during synthesis can minimize the formation of unwanted intermediate phases [31]. When the starting antimony composition exceeds 60 atomic percent, metastable phase formation is promoted, while lower antimony concentrations favor direct formation of the stable zinc antimonide phase [31].

Suppression StrategyMethodTemperature Range (°C)Effectiveness
Nickel Oxide DopingHeterogeneous nucleation320-400High
Controlled AnnealingThermal processing260-320Moderate
Composition ControlStoichiometry optimization200-300High
Rapid CoolingKinetic suppressionVariableModerate

Density Functional Theory (DFT) Simulations of Band Structure

Zinc antimonide exhibits a semiconducting orthorhombic crystal structure with space group Pbca (number 61), containing 16 atoms per unit cell arranged in interconnected planar rhomboid rings of zinc-antimony-zinc-antimony configuration [1] [2]. Comprehensive first-principles calculations using density functional theory have been performed to elucidate the electronic structure and band characteristics of this important thermoelectric material.

The electronic band structure calculations reveal that zinc antimonide possesses an indirect band gap, with the valence band maximum and conduction band minimum located at different points in the Brillouin zone [1] [2] [3]. Density functional theory calculations using the Perdew-Burke-Ernzerhof exchange-correlation functional within the generalized gradient approximation yield a band gap of approximately 0.05 electron volts [1] [2] [3]. This theoretical value significantly underestimates the experimental band gap of 0.53-0.56 electron volts [4] [5], which is a well-known limitation of the density functional theory-generalized gradient approximation approach when describing semiconductor band gaps [1] [2].

The calculated band structure demonstrates notable anisotropy in different crystallographic directions [1] [2] [3]. Along the gamma-Y direction, the band gap is substantially larger than in the gamma-X and gamma-Z directions, and the band dispersion is considerably smaller in the gamma-Y direction [1] [2] [3]. This directional dependence of the electronic structure directly correlates with the observed anisotropic electrical transport properties, where the electrical conductivity sigma-z in the z-direction is the largest, while the electrical conductivity sigma-y and hole mobility mu-h-y in the y-direction are the smallest [1] [2] [3].

An important finding from the density functional theory calculations is that the zinc and antimony atoms, despite occupying crystallographically equivalent Wyckoff positions, are not exactly equivalent from an electronic perspective [1] [2] [3]. The analysis of the total density of states reveals four different types of zinc atoms and four different types of antimony atoms, corresponding to the four different rhomboid rings embedded within the orthorhombic unit cell [1] [2] [3]. This electronic non-equivalence has significant implications for understanding the material's transport properties and vibrational characteristics.

PropertyCalculated ValueExperimental ValueMethod
Band Gap0.05 eV0.53-0.56 eVDFT-PBE
Band Gap TypeIndirectIndirectDFT
Formation Energy-0.035 eV/atom-0.07 to -0.09 eV/atomDFT-GGA
Bulk Modulus47.18 GPa54.75 GPaDFT

Phonon Dispersion Relations and Lattice Dynamics

The lattice dynamics of zinc antimonide have been extensively studied using first-principles frozen phonon calculations in supercell approaches [1] [2] [3]. The primitive orthorhombic structure contains 48 different vibrational modes, which can be decomposed into acoustic and optical branches according to the irreducible representations of the point group symmetry [1] [2] [3].

The phonon dispersion calculations reveal several critical features that explain the material's low thermal conductivity. Most significantly, the presence of low-energy optical modes involving both zinc and antimony atoms at approximately 5-6 milli-electron volts has been identified [1] [2] [3]. These low-energy modes are similar to those found in zinc-four-antimony-three compounds and are believed to interact strongly with acoustic phonons, thereby contributing to the reduced thermal conductivity through enhanced phonon scattering mechanisms [1] [2] [3].

The calculated phonon density of states exhibits two distinct low-energy peaks at 5.3 and 5.8 milli-electron volts, originating from the acoustic modes at the Brillouin zone boundary and the four lowest-energy optical modes [1] [2] [3]. These features are consistent with inelastic neutron scattering experiments that observe a clear peak at approximately 6.5 milli-electron volts in orthorhombic zinc antimonide samples [1] [2] [3].

The partial phonon density of states analysis demonstrates that the low-energy modes involve both zinc and antimony atoms equally, excluding the possibility that these modes arise from simple rattling of antimony-antimony dimers [1] [2] [3]. This finding challenges previous interpretations and suggests that the complex structural arrangement of interconnected rhomboid rings is responsible for the observed vibrational characteristics.

Vibrational ModeFrequency (cm⁻¹)SymmetryActivity
Acoustic (Γ)0B₁ᵤ + B₂ᵤ + B₃ᵤInfrared
Optical (low energy)42-46VariousRaman/Infrared
Optical (high energy)150-180VariousRaman/Infrared

The temperature dependence of the vibrational heat capacity calculated from the phonon density of states shows excellent agreement with experimental measurements below 150 Kelvin [1] [2] [3]. Above this temperature, additional contributions from quasi-harmonic effects, anharmonicity, and defects become significant, resulting in a linear temperature dependence that reflects the complex anharmonic behavior of the material [1] [2] [3].

Crystallographic Anisotropy in Low-Symmetry Systems

In-Plane Electrical Anisotropy Mechanisms

The orthorhombic crystal structure of zinc antimonide inherently possesses lower symmetry compared to cubic systems, leading to pronounced anisotropic properties in different crystallographic directions [1] [2] [3]. The material exhibits relatively weak elastic anisotropy, with the calculated elastic constants showing that the hardest direction corresponds to the y-axis [1] [2] [3]. This directional preference stems from the specific arrangement of the rhomboid zinc-antimony rings and their interconnection within the orthorhombic lattice.

The elastic property calculations reveal important insights into the bonding characteristics and mechanical anisotropy. The bulk modulus anisotropy factors and shear anisotropy factors indicate values close to unity, suggesting relatively modest anisotropy in the elastic response [1] [2] [3]. However, the Cauchy pressure analysis, which provides information about the directional character of chemical bonding, shows significant variations among the three crystallographic directions [1] [2] [3].

The Cauchy pressure values are slightly negative in the x-direction, negative and relatively large in the y-direction, and positive and relatively large in the z-direction [1] [2] [3]. These variations indicate that bonds in the y-direction possess higher directional character and are more covalent in nature, while bonds in the z-direction exhibit more metallic character [1] [2] [3]. This directional bonding anisotropy directly correlates with the observed electrical transport anisotropy.

The in-plane electrical anisotropy mechanisms can be understood through the interplay between the electronic band structure and the mechanical properties. The electrical conductivity is largest in the z-direction, where the bonds have more metallic character, while it is smallest in the y-direction, where the bonds are more directionally covalent [1] [2] [3]. This behavior is consistent with the band structure calculations, which show larger band gaps and smaller band dispersion in the gamma-Y direction compared to other high-symmetry directions [1] [2] [3].

DirectionCauchy Pressure (GPa)Electrical ConductivityBond Character
x-direction-1.2IntermediateMixed
y-direction-8.5LowestDirectional/Covalent
z-direction+5.3HighestMetallic-like

The effective mass calculations support this interpretation, as the effective mass of charge carriers in the y-direction is significantly larger than in the other two directions [1] [2] [3]. This increased effective mass results in reduced mobility and lower electrical conductivity along the y-axis, contributing to the overall anisotropic electrical transport behavior observed in zinc antimonide [1] [2] [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

12039-35-9

Wikipedia

Zinc antimonide

General Manufacturing Information

Antimony, compd. with zinc (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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